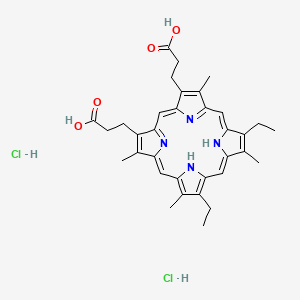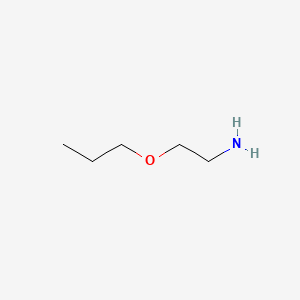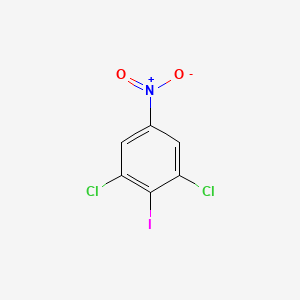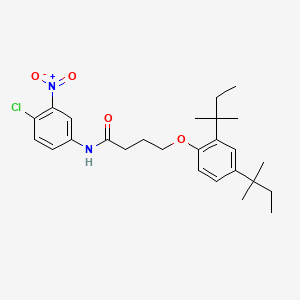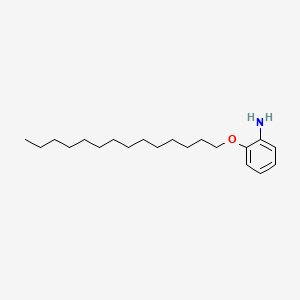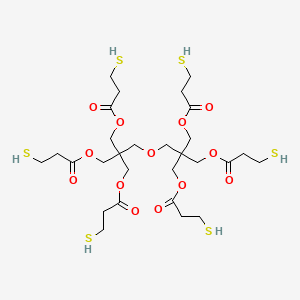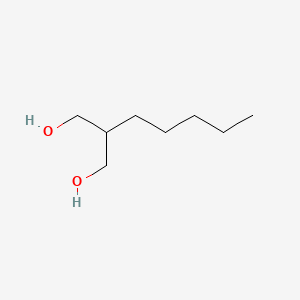
1,2-Dimethyl-4-isopropylbenzene
概要
説明
1,2-Dimethyl-4-isopropylbenzene, also known as Benzene, 1,2-dimethyl-4-(1-methylethyl)-, is a chemical compound with the molecular formula C11H16 . It has a molecular weight of 148.24474 .
Synthesis Analysis
The synthesis of benzene derivatives like 1,2-Dimethyl-4-isopropylbenzene typically involves electrophilic aromatic substitution . The general mechanism involves two steps:- The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
- A proton is removed from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of 1,2-Dimethyl-4-isopropylbenzene consists of a benzene ring with two methyl groups and one isopropyl group attached . The exact positions of these groups on the benzene ring can be determined through techniques such as NMR and FTIR .Chemical Reactions Analysis
Benzene derivatives like 1,2-Dimethyl-4-isopropylbenzene can undergo electrophilic aromatic substitution reactions . In these reactions, the aromaticity of the benzene ring is preserved, making them different from addition reactions that other unsaturated hydrocarbons undergo .Physical And Chemical Properties Analysis
1,2-Dimethyl-4-isopropylbenzene has a range of physical and chemical properties. It has a molecular weight of 148.24474 . More detailed properties such as melting point, boiling point, density, and others can be found in chemical databases .科学的研究の応用
Aerobic Oxidation in Hydroperoxide Synthesis
1,2-Dimethyl-4-isopropylbenzene has been studied for its application in the aerobic oxidation reaction to a hydroperoxide. This process involves the presence of N-hydroxyphthalimide and its derivatives, achieving high selectivity for the tertiary hydroperoxide of 1,2-dimethyl-4-isopropylbenzene (Kurganova et al., 2018).
Kinetics of Oxidation and Ignition
The kinetics of 1,2-dimethylbenzene oxidation and ignition have been explored, providing new experimental results in various conditions. This study offers insights into the reactivity of 1,2-dimethylbenzene compared to other dimethylbenzenes under different temperatures and pressures (Gaïl et al., 2008).
Thermodynamics and Kinetics in Coordination Chemistry
1,2-Dimethyl-4-isopropylbenzene has been involved in studies exploring the thermodynamic and kinetic effects in coordination chemistry. This includes research on double coordination of carbonyl groups by bidentate Lewis acids and the intermolecular interactions in these processes (Vaugeois and Wuest, 1998).
High-Pressure Kinetics in Cycloaddition Reactions
Research on the high-pressure kinetics of the cycloaddition reaction of tropone with 2,3-dimethyl-1,3-butadiene was conducted in isopropylbenzene. This study supports the concerted nature of the Woodward–Hoffmann rule-allowed thermal addition reaction of tropone and highlights the role of 1,2-dimethyl-4-isopropylbenzene in these reactions (Sugiyama & Takeshita, 1987).
Biotransformation Studies
Biotransformation of 6,6-dimethylfulvene, a nonaromatic C5 carbocyclic analog of isopropylbenzene, has been investigated using Pseudomonas putida, showcasing the potential of bacterial arene dioxygenases for the direct conversion of compounds related to 1,2-dimethyl-4-isopropylbenzene (Eaton & Selifonov, 1996).
Gas Chromatography Applications
The chloro derivatives of 1,4-dimethylbenzene, including deuterated and protiated forms, were separated using capillary gas chromatography. This study provides a foundation for understanding the chromatographic behavior of compounds structurally similar to 1,2-dimethyl-4-isopropylbenzene (Bermejo et al., 1986).
Photoinduced Decomposition Studies
Research on the photoinduced decomposition of peracetic acid in isopropylbenzene has provided insights into the reaction mechanisms and product distributions, which are relevant to the understanding of reactions involving 1,2-dimethyl-4-isopropylbenzene (Ogata & Tomizawa, 1980).
Safety And Hazards
特性
IUPAC Name |
1,2-dimethyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-8(2)11-6-5-9(3)10(4)7-11/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMSKQZIAGFMRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194294 | |
| Record name | 1,2-Dimethyl-4-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-4-isopropylbenzene | |
CAS RN |
4132-77-8 | |
| Record name | 3,4-Dimethylcumene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004132778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethylcumene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dimethyl-4-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethylcumene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIMETHYLCUMENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6LK4VM7SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

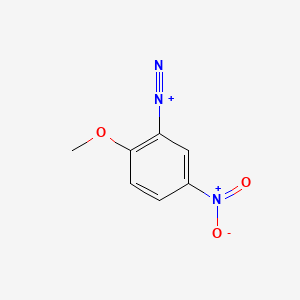
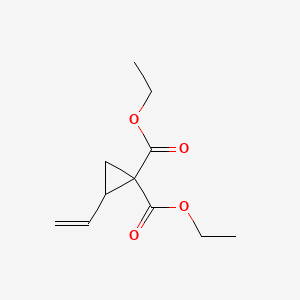

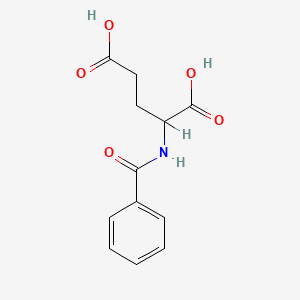
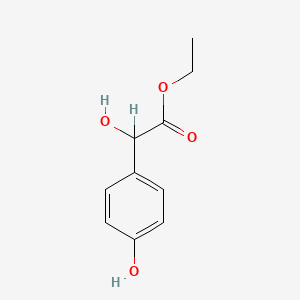
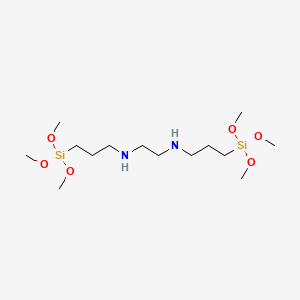
![Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-](/img/structure/B1360186.png)
